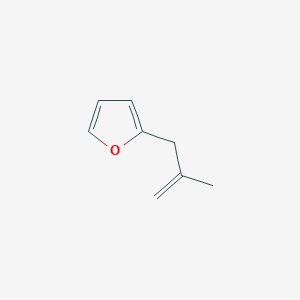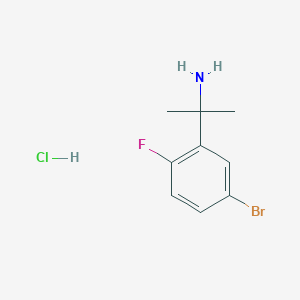
6-(Pyridin-2-yldisulfanyl)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Pyridin-2-yldisulfanyl)hexanoic acid is an organic compound characterized by the presence of a pyridine ring and a disulfide bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-2-yldisulfanyl)hexanoic acid typically involves the reaction of 2,2′-dipyridyldisulfide with 3-mercaptopropionic acid in the presence of acetic acid and ethanol. The reaction is carried out at room temperature for approximately 2 hours . This method ensures the formation of the desired disulfide bond, linking the pyridine ring to the hexanoic acid chain.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
6-(Pyridin-2-yldisulfanyl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
6-(Pyridin-2-yldisulfanyl)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its disulfide bond can be cleaved and reformed, making it useful in dynamic covalent chemistry.
Biology: Employed in the study of protein-protein interactions and as a cross-linking agent in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6-(Pyridin-2-yldisulfanyl)hexanoic acid involves the cleavage and formation of disulfide bonds. This dynamic behavior allows it to interact with various molecular targets, including proteins and enzymes. The compound can modulate protein function by forming reversible covalent bonds with cysteine residues, thereby affecting protein structure and activity.
類似化合物との比較
Similar Compounds
- 3-(Pyridin-2-yldisulfanyl)propanoic acid
- 6-(Pyridin-2-yl)hexanoic acid
- 2-(Pyridin-2-yl)ethanethiol
Uniqueness
6-(Pyridin-2-yldisulfanyl)hexanoic acid is unique due to its specific combination of a pyridine ring and a disulfide bond within a hexanoic acid framework. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications that similar compounds may not be able to achieve.
特性
分子式 |
C11H15NO2S2 |
|---|---|
分子量 |
257.4 g/mol |
IUPAC名 |
6-(pyridin-2-yldisulfanyl)hexanoic acid |
InChI |
InChI=1S/C11H15NO2S2/c13-11(14)7-2-1-5-9-15-16-10-6-3-4-8-12-10/h3-4,6,8H,1-2,5,7,9H2,(H,13,14) |
InChIキー |
IGQUQSUNVWQLDI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)SSCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol diHCl](/img/structure/B13909983.png)
![2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine](/img/structure/B13909986.png)

![3-(Cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13909990.png)

![N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13909994.png)
![4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13909997.png)

